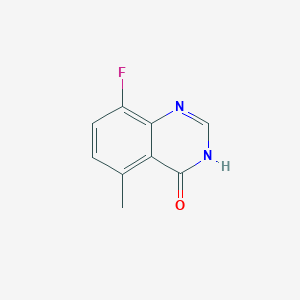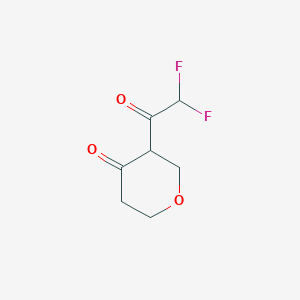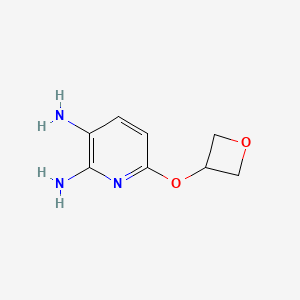![molecular formula C12H20N2O B13305756 4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13305756.png)
4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol is an organic compound with the molecular formula C12H20N2O It features a pyridine ring attached to an ethylamino group, which is further connected to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol typically involves the reaction of pyridine-2-ethylamine with 1-bromopentanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of pyridine-2-ethylamine attacks the bromine atom of 1-bromopentanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-{[1-(Pyridin-2-yl)ethyl]amino}butan-1-ol: Similar structure but with a shorter carbon chain.
4-{[1-(Pyridin-2-yl)ethyl]amino}hexan-1-ol: Similar structure but with a longer carbon chain.
4-{[1-(Pyridin-2-yl)ethyl]amino}propan-1-ol: Similar structure but with an even shorter carbon chain.
Uniqueness
4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol is unique due to its specific carbon chain length, which can influence its physical and chemical properties. This uniqueness makes it suitable for certain applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
4-(1-pyridin-2-ylethylamino)pentan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-10(6-5-9-15)14-11(2)12-7-3-4-8-13-12/h3-4,7-8,10-11,14-15H,5-6,9H2,1-2H3 |
InChI Key |
PIHDRWKNKZZJJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NC(C)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


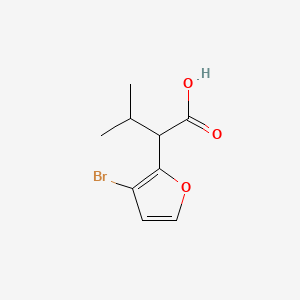
![2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13305685.png)

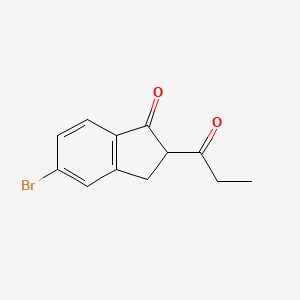
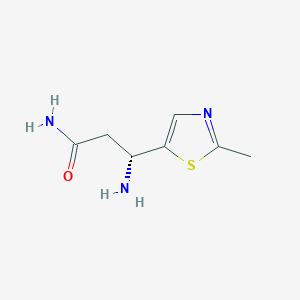

![3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13305732.png)


